5-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide chemical structure and properties
5-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide chemical structure and properties
An In-depth Technical Guide to 5-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide: Structure, Properties, and Synthetic Strategy
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Promise of Fluorinated Pyridine Sulfonamides
The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern drug discovery and agrochemical design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3][4][5] The trifluoromethylpyridine scaffold, in particular, is a privileged structural motif found in a number of successful pharmaceutical and agricultural products.[1][4] When combined with the well-established therapeutic potential of the sulfonamide functional group, a class of compounds known for their wide range of biological activities, the resulting hybrid structures represent a promising area for new scientific exploration.[6][7]
This technical guide provides a comprehensive overview of a novel compound at the intersection of these two important chemical classes: 5-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide . While specific experimental data for this molecule is not extensively available in the public domain, this document synthesizes information from closely related structures and established chemical principles to provide a robust starting point for researchers. We will delve into its chemical structure, predicted properties, a proposed synthetic route, and its potential pharmacological profile.
Chemical Structure and Predicted Physicochemical Properties
The chemical structure of 5-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide is characterized by a pyridine ring substituted with a fluorine atom at the 5-position, a trifluoromethyl group at the 6-position, and a sulfonamide group at the 3-position.
Structure:
The combination of the electron-withdrawing trifluoromethyl and sulfonyl groups, along with the fluorine atom, is expected to significantly influence the electronic properties and reactivity of the pyridine ring. A summary of its key identifiers and predicted physicochemical properties is presented in the table below. It is important to note that the experimental values for properties such as melting point, boiling point, and solubility have not been publicly reported and the listed values are estimations based on the properties of structurally similar compounds and computational models.
| Property | Value | Source/Rationale |
| IUPAC Name | 5-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide | IUPAC Nomenclature |
| CAS Number | 2639431-65-3 | [8] |
| Molecular Formula | C₆H₄F₄N₂O₂S | - |
| Molecular Weight | 244.17 g/mol | - |
| Appearance | Predicted to be a solid at room temperature. | Based on the properties of the related amine precursor. |
| Melting Point | Not available (Predicted to be >100 °C) | Estimation based on related structures. |
| Boiling Point | Not available | - |
| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and methanol. | General solubility trends for fluorinated organic compounds. |
| pKa | Not available (Predicted to be acidic due to the sulfonamide proton) | The sulfonamide proton is acidic and can be deprotonated under basic conditions. |
Proposed Synthesis Protocol
A plausible and efficient synthesis of 5-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide can be envisioned starting from the commercially available precursor, 5-Fluoro-6-(trifluoromethyl)pyridin-3-amine (CAS 1807168-23-5).[9] The synthetic strategy involves a two-step process: diazotization of the amine followed by a sulfonyl chloride formation, and subsequent amination to yield the desired sulfonamide.
Experimental Protocol:
Step 1: Synthesis of 5-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride
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Diazotization: To a cooled (0-5 °C) solution of 5-Fluoro-6-(trifluoromethyl)pyridin-3-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes.
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Sulfonylation: The cold diazonium salt solution is then slowly added to a pre-cooled (0-5 °C) solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(I) chloride. The reaction is allowed to warm to room temperature and stirred for several hours until the evolution of nitrogen gas ceases.
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Work-up: The reaction mixture is poured onto ice-water and the resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the crude 5-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride.
Step 2: Synthesis of 5-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide
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Amination: The crude 5-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride (1.0 eq) is dissolved in a suitable aprotic solvent such as tetrahydrofuran or dichloromethane. The solution is cooled to 0 °C and aqueous ammonia (excess) is added dropwise.
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Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Purification: The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the final product, 5-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide.
Visualization of the Synthetic Workflow:
Caption: Predicted mechanism of action via competitive inhibition of DHPS.
Spectroscopic Characterization
Detailed experimental spectroscopic data for 5-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide is not publicly available. However, commercial suppliers indicate the availability of analytical data such as NMR, HPLC, LC-MS, and UPLC. [8]Based on the chemical structure, the following key features would be expected in the respective spectra:
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¹H NMR: The spectrum would likely show distinct signals for the two aromatic protons on the pyridine ring and the two protons of the sulfonamide NH₂ group. The chemical shifts and coupling patterns would be influenced by the neighboring fluorine and trifluoromethyl substituents.
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¹³C NMR: The carbon spectrum would display six signals corresponding to the carbons of the pyridine ring. The signals for the carbons attached to fluorine and the trifluoromethyl group would exhibit characteristic splitting patterns (C-F coupling).
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¹⁹F NMR: Two distinct signals would be expected: one for the fluorine atom on the pyridine ring and another for the three equivalent fluorine atoms of the trifluoromethyl group.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (244.17 g/mol ). Fragmentation patterns would likely involve the loss of SO₂NH₂ and other characteristic fragments of the pyridine ring.
Conclusion and Future Directions
5-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide is a novel chemical entity that holds considerable promise for applications in drug discovery and agrochemical research. Its design combines the proven bioactivity of the sulfonamide functional group with the advantageous properties conferred by the fluorinated pyridine scaffold. This guide has provided a theoretical framework for its synthesis, predicted properties, and likely mechanism of action.
Crucially, the next steps for advancing the understanding of this compound will require experimental validation. The proposed synthesis should be carried out to obtain a pure sample for comprehensive physicochemical and pharmacological characterization. In vitro and in vivo studies are necessary to confirm its predicted antibacterial activity and to explore other potential therapeutic applications. The insights gained from such studies will be invaluable for unlocking the full potential of this and related fluorinated pyridine sulfonamides.
References
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(1), 1. [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]
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Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers, 14(5), 969. [Link]
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Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Biomedicine, 17(3), 157-166. [Link]
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Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]
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Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects. YouTube. [Link]
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SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 6(3), 196-200. [Link]
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